![molecular formula C15H20O4 B13424865 (2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-cis,trans-Abscisic Acid-d6 is a deuterated form of abscisic acid, a plant hormone that plays a crucial role in various physiological processes. This compound is often used as an internal standard for the quantification of abscisic acid in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Abscisic acid is known for its role in regulating plant responses to environmental stresses, such as drought, salinity, and temperature extremes .
Métodos De Preparación
The synthesis of (+)-cis,trans-Abscisic Acid-d6 involves the incorporation of deuterium atoms into the abscisic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of abscisic acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods for this compound typically involve large-scale hydrogenation processes using specialized equipment to ensure high purity and yield .
Análisis De Reacciones Químicas
(+)-cis,trans-Abscisic Acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (+)-cis,trans-Abscisic Acid-d6 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
(+)-cis,trans-Abscisic Acid-d6 is widely used in scientific research due to its role as an internal standard for the quantification of abscisic acid. This compound is essential in studies involving plant physiology, where accurate measurement of abscisic acid levels is crucial . Additionally, it is used in research related to plant stress responses, seed dormancy, and stomatal regulation . In the field of analytical chemistry, (+)-cis,trans-Abscisic Acid-d6 is employed in the development and validation of analytical methods for the detection and quantification of abscisic acid in various biological samples .
Mecanismo De Acción
The mechanism of action of (+)-cis,trans-Abscisic Acid-d6 is similar to that of abscisic acid. It functions by binding to specific receptors in plant cells, triggering a cascade of signaling events that lead to various physiological responses . These responses include the regulation of stomatal closure, inhibition of seed germination, and modulation of gene expression . The molecular targets of abscisic acid include protein kinases and transcription factors that play key roles in stress response pathways .
Comparación Con Compuestos Similares
(+)-cis,trans-Abscisic Acid-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Similar compounds include other isotopically labeled forms of abscisic acid, such as (+)-cis,trans-Abscisic Acid-d3 and (+)-cis,trans-Abscisic Acid-d2 . These compounds share similar chemical properties but differ in the number of deuterium atoms incorporated into their structures . The choice of which isotopically labeled compound to use depends on the specific analytical requirements and the sensitivity of the detection method .
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1/i2D3,8D,9D2 |
Clave InChI |
JLIDBLDQVAYHNE-VUXQDSISSA-N |
SMILES isomérico |
[2H]C1=C([C@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
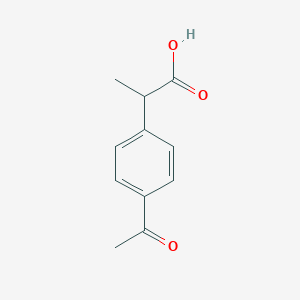
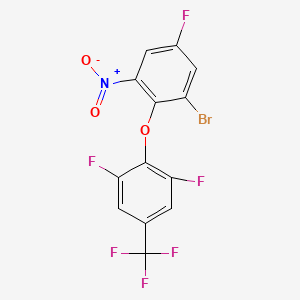
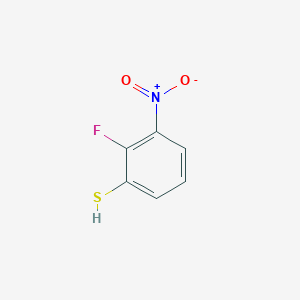
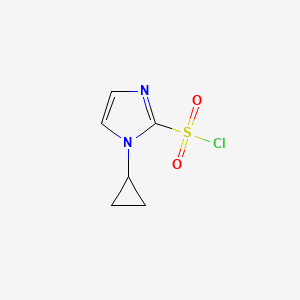
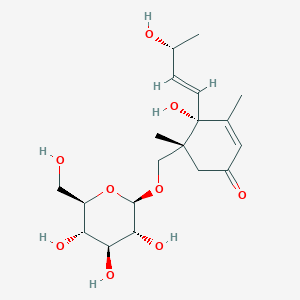
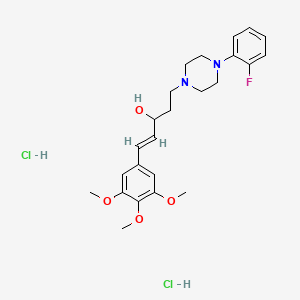

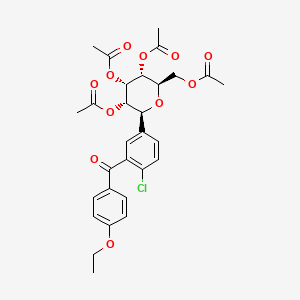


![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
